molecular formula C16H11N7O2S B2824544 Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327529-01-0

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2824544
CAS No.: 1327529-01-0
M. Wt: 365.37
InChI Key: OBUQVTANFQWRQR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a methanone group to an azetidine ring. The azetidine is further substituted with a 1,2,4-oxadiazole moiety bearing a pyrimidin-2-yl group. Such hybrid systems are often explored in medicinal chemistry for their ability to modulate protein targets, particularly kinases or enzymes requiring rigid, planar heterocycles for binding .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7O2S/c24-16(9-2-3-11-12(6-9)22-26-21-11)23-7-10(8-23)15-19-14(20-25-15)13-17-4-1-5-18-13/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUQVTANFQWRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrimidin-2-yl-1,2,4-oxadiazole Moiety: This step often involves the reaction of a pyrimidine derivative with a nitrile oxide to form the oxadiazole ring.

    Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving suitable amine and halide precursors.

    Coupling Reactions: The final step involves coupling the benzo[c][1,2,5]thiadiazole core with the pyrimidin-2-yl-1,2,4-oxadiazole-azetidine intermediate under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the oxadiazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

In biological and medicinal research, the compound’s structural complexity and potential bioactivity make it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on its interaction with biological targets.

Industry

In industry, the compound could be used as a building block for the synthesis of more complex molecules or as a functional material in the development of sensors and catalysts.

Mechanism of Action

The mechanism by which Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression or protein synthesis.

    Modulating Receptor Activity: Acting as an agonist or antagonist at various receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and isomerism. Below is a detailed comparison with compounds from the Biopharmacule Speciality Chemicals catalog and related literature:

Core Heterocycle Variations
Compound Name Core Heterocycles Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[c][1,2,5]thiadiazole, oxadiazole, azetidine Pyrimidin-2-yl ~400 (estimated) High rigidity, electron deficiency
6-(Benzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one Benzo[c][1,2,5]thiadiazole, pyrimidinone Methylthio, 3H-pyrimidinone ~290 Planar structure, moderate solubility
6-(Benzo[d][1,2,3]thiadiazol-5-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Benzo[d][1,2,3]thiadiazole, pyrimidinone Methylthio, 3-methyl ~304 Reduced aromaticity, enhanced lipophilicity

Key Observations :

  • The target compound’s oxadiazole-azetidine system introduces conformational constraint and polarity, distinguishing it from pyrimidinone-based analogs.
  • Benzo[c] vs. Benzo[d] isomerism : The benzo[c][1,2,5]thiadiazole isomer (target compound) has fused aromatic rings with nitrogen and sulfur in a linear arrangement, enhancing electron-withdrawing effects compared to the benzo[d][1,2,3]thiadiazole isomer .

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound characterized by a unique heterocyclic structure that combines thiadiazole and pyrimidine functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features the following structural components:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
  • Azetidine ring : Contributes to the overall stability and reactivity of the compound.

The molecular formula of this compound is C16H11N7O2SC_{16}H_{11}N_7O_2S with a molecular weight of 365.4 g/mol .

Antimicrobial Activity

Research indicates that compounds with similar structures to benzo[c][1,2,5]thiadiazol derivatives exhibit significant antimicrobial properties. For instance:

  • Thiadiazole derivatives have shown efficacy against various bacterial strains.
  • Pyrimidine-based compounds often demonstrate activity against fungal pathogens.

A comparative analysis of related compounds reveals the following:

Compound NameStructure FeaturesBiological Activity
Thiadiazole DerivativesContains thiadiazole coreAntimicrobial properties
BenzothiadiazolesFused benzene-thiadiazole ringsAnticancer effects
Pyrimidine DerivativesPyrimidine ring structureAntiviral and anticancer

This compound is unique due to its specific combination of these functionalities that may enhance its biological activity compared to other similar compounds .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity assays revealed that the compound significantly inhibited the growth of solid tumor cell lines.
  • It modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to cancer cell proliferation .

The proposed mechanisms through which benzo[c][1,2,5]thiadiazol derivatives exert their biological effects include:

  • Enzyme Inhibition : Interaction with key enzymes involved in cellular signaling pathways.
  • Cell Cycle Modulation : Inducing apoptosis in cancer cells through disruption of cell cycle progression.
  • Inflammatory Response Modulation : Reducing the production of inflammatory cytokines in immune cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiadiazole Derivatives : This research indicated that certain thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Pyrimidine Analogs : Investigations into pyrimidine-based compounds showed promising results in inhibiting tumor growth in various cancer models .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step coupling reactions:

  • Core formation : Construct the benzo[c][1,2,5]thiadiazole core via condensation of o-phenylenediamine derivatives with sulfur sources under controlled temperatures (80–120°C) .
  • Oxadiazole-azetidine coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrimidinyl-oxadiazole-azetidine moiety. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity (DMF or acetonitrile) significantly impact yields .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity .

Example Reaction Conditions :

StepCatalystSolventTemp (°C)Yield (%)
Core formationNoneEthanol8065–70
CouplingPd(PPh₃)₄DMF10045–50

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm) and confirms regiochemistry of oxadiazole-pyrimidine linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 425.0923) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Q. How does the compound’s solubility affect experimental design?

  • Solubility in DMSO (>10 mM) facilitates in vitro assays. For in vivo studies, use co-solvents like Cremophor EL to enhance aqueous solubility while monitoring stability via UV-Vis spectroscopy (λmax = 280 nm) .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The pyrimidine-oxadiazole group shows strong hydrogen bonding with Asp831 (binding energy: −9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Dose-response validation : Re-test IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. HEK293) using ATP-based viability assays. Note discrepancies due to off-target effects .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., azetidine ring opening) that may alter activity .

Q. How can structure-activity relationships (SAR) guide analog development?

  • Oxadiazole substitution : Replacing pyrimidine with triazine improves FLAP inhibition (IC₅₀ from 10 nM to 2 nM) but reduces metabolic stability .
  • Azetidine modification : Introducing methyl groups enhances selectivity for CYP3A4 (Clhep <15 mL/min/kg) .

SAR Example :

AnalogR-groupIC₅₀ (nM)Clhep (mL/min/kg)
ParentPyrimidine1020
A1Triazine235
A2Methyl-azetidine812

Methodological Challenges and Solutions

Q. How to address low yields in azetidine-oxadiazole coupling?

  • Catalyst optimization : Switch from Pd(OAc)₂ to XPhos-Pd-G3 increases yields by 20% via enhanced oxidative addition .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h at 150°C with comparable purity .

Q. What in vitro assays best quantify target engagement?

  • Fluorescence polarization : Measure binding to recombinant FLAP protein (Kd = 8 nM) using FITC-labeled probes .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in HeLa cells (ΔTm = 4°C at 10 µM) .

Data Interpretation and Reproducibility

Q. Why do NMR spectra vary between batches?

  • Solvent impurities : Use deuterated DMSO-d₆ with <0.03% water to prevent peak splitting .
  • Tautomerism : Oxadiazole tautomers (1,2,4 vs. 1,3,4) cause shifts in ¹³C NMR; confirm via 2D HSQC .

Q. How to validate computational predictions experimentally?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to EGFR (R² >0.98 vs. docking scores) .
  • Crystallography : Resolve ligand-target co-structures at 1.8 Å resolution using SHELX .

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